N'-[(E)-(4-bromophenyl)methylidene]-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group, a chloro-thienyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-2-thienyl)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N-(4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}phenyl)-N-methylacetamide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research applications and the development of new materials and drugs .
Properties
Molecular Formula |
C15H10BrClN4OS |
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Molecular Weight |
409.7 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10BrClN4OS/c16-10-3-1-9(2-4-10)8-18-21-15(22)12-7-11(19-20-12)13-5-6-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
InChI Key |
JCIKATOYGFDAKG-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Br |
Origin of Product |
United States |
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